molecular formula C40H49N4O9P B12406127 3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile

3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile

Cat. No.: B12406127
M. Wt: 760.8 g/mol
InChI Key: BEMDXQXSHVUENL-GPIDXBHBSA-N
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Description

The compound “3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile” is a complex organic molecule It features multiple functional groups, including methoxy, phenyl, oxolan, dioxopyrimidinyl, and propanenitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxolan ring, the introduction of the dioxopyrimidinyl group, and the attachment of the methoxy and phenyl groups. Each step would require specific reagents and conditions, such as:

    Formation of the oxolan ring: This could involve a cyclization reaction using a diol and an acid catalyst.

    Introduction of the dioxopyrimidinyl group: This might be achieved through a condensation reaction with a suitable pyrimidine derivative.

    Attachment of methoxy and phenyl groups: These groups could be introduced via nucleophilic substitution reactions using appropriate methoxy and phenyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions to maintain efficiency.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups could be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group could be reduced to form an amine.

    Substitution: The phenyl groups could participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Conditions involving strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of new functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a pharmaceutical agent due to its complex structure.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example:

    In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    In materials science: It could act as a catalyst, facilitating chemical reactions through its unique structure.

Comparison with Similar Compounds

Similar Compounds

    3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile: This compound is unique due to its specific combination of functional groups and stereochemistry.

    Other similar compounds: Compounds with similar functional groups, such as methoxyphenyl derivatives or dioxopyrimidinyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and stereochemical features

Properties

Molecular Formula

C40H49N4O9P

Molecular Weight

760.8 g/mol

IUPAC Name

3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile

InChI

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(47,50-23-11-22-41)51-26-36-35(24-37(52-36)43-25-29(5)38(45)42-39(43)46)53-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,54?/m1/s1

InChI Key

BEMDXQXSHVUENL-GPIDXBHBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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